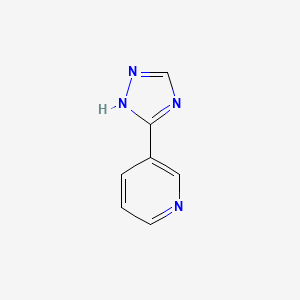

3-(1H-1,2,4-triazol-3-yl)pyridine

Descripción general

Descripción

3-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is known for its significant biological and chemical properties, making it a valuable molecule in various fields of research and industry.

Mecanismo De Acción

Target of Action

The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .

Biochemical Pathways

The inhibition of SIRT3 by this compound impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The inhibition of SIRT3 by this compound leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity

Análisis Bioquímico

Biochemical Properties

3-(1H-1,2,4-triazol-3-yl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with sirtuin 3 (SIRT3), a mitochondrial deacetylase enzyme. This compound selectively inhibits SIRT3 over other sirtuins such as SIRT1 and SIRT2 . The inhibition of SIRT3 by this compound affects various metabolic processes, including the regulation of mitochondrial function and oxidative stress responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT3 by this compound leads to alterations in mitochondrial function, which can impact energy production and reactive oxygen species (ROS) levels . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT3. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the deacetylation of target proteins . The resulting accumulation of acetylated proteins can lead to changes in their activity, stability, and interactions with other biomolecules. Furthermore, this compound may influence other molecular pathways by modulating the activity of additional enzymes and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant, particularly in terms of mitochondrial health and metabolic regulation. Prolonged exposure to this compound may lead to sustained alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit SIRT3 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in mitochondrial function and increased oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with SIRT3. By inhibiting SIRT3, this compound can alter the acetylation status of various metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, this compound may interact with other cofactors and enzymes involved in mitochondrial metabolism, further influencing cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on SIRT3 . The localization of this compound within mitochondria is critical for its function, as it allows for direct interaction with mitochondrial enzymes and regulatory proteins.

Subcellular Localization

This compound is primarily localized within the mitochondria, where it targets SIRT3 and other mitochondrial proteins . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment. The presence of this compound within mitochondria is essential for its role in regulating mitochondrial function and metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the desired triazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(1H-1,2,4-triazol-3-yl)pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of pyridine-3-methanol derivatives.

Substitution: Formation of various alkylated triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-(1H-1,2,4-triazol-3-yl)pyridine is used as a ligand in coordination chemistry, forming complexes with various metals.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s ability to inhibit specific enzymes has led to its exploration as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and supramolecular assemblies .

Comparación Con Compuestos Similares

- 2-(1H-1,2,4-triazol-3-yl)pyridine

- 2-(1H-1,2,3-triazol-4-yl)pyridine

- 2,6-bis(1,2,3-triazol-4-yl)pyridine

Comparison: 3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific triazole ring position, which influences its binding affinity and selectivity towards certain enzymes. Compared to 2-(1H-1,2,4-triazol-3-yl)pyridine, it exhibits higher selectivity for certain molecular targets, making it more effective in specific applications .

Actividad Biológica

3-(1H-1,2,4-triazol-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its pharmacological potential, and when combined with a pyridine moiety, it exhibits a range of biological effects including antifungal, antibacterial, anticancer, and neuroprotective properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is CHN, featuring a pyridine ring substituted with a 1,2,4-triazole group. This structural configuration plays a critical role in its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds synthesized from this framework have shown efficacy against various Candida species. In one study, certain derivatives displayed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming fluconazole in efficacy .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | Candida albicans | ≤ 25 | |

| B | Rhodotorula mucilaginosa | ≤ 25 | |

| C | Candida tropicalis | ≥ 25 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A study highlighted the synthesis of several triazole-based compounds that exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring significantly influenced antibacterial potency .

Anticancer Activity

Several studies have reported the anticancer potential of triazole-pyridine hybrids. For example, compounds derived from this class have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation. One notable finding is that specific derivatives exhibited IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Emerging research suggests that some derivatives of this compound may possess neuroprotective properties. In animal models, these compounds have been shown to increase latency in seizure onset and reduce neuronal damage following induced seizures . This neurotropic activity is particularly relevant for developing treatments for neurodegenerative diseases.

Case Studies

Case Study 1: Antifungal Screening

In a comprehensive study involving the synthesis of novel pyridine-based triazoles, researchers evaluated their antifungal activity against clinical isolates of Candida species. The most active compounds were identified through MIC testing and showed superior efficacy compared to traditional antifungals .

Case Study 2: Anticancer Evaluation

A series of triazole-pyridine hybrids were synthesized and tested against various cancer cell lines. The results indicated that modifications to the triazole moiety enhanced anticancer activity significantly. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Propiedades

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBXXBFRUAXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177771 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-63-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.